2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide involves the cyanoacetylation of amines. This process can be carried out through several methods, including:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring Without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Chemical Reactions Analysis
2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Scientific Research Applications
2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide is primarily used in proteomics research. It is utilized to study protein interactions and functions, aiding in the understanding of various biological processes .
Mechanism of Action
The mechanism of action of 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins, influencing their activity and function. This interaction can lead to various biological effects, making it a valuable tool in research .
Comparison with Similar Compounds
2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide can be compared to other cyanoacetamide derivatives, such as:
- 2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide .
- 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
These compounds share similar structural features and reactivity, but this compound is unique due to its specific substituents and the resulting biological activity.
Properties
IUPAC Name |
2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-3-8(9(14)4-11)7(2)13(6)5-10(12)15/h3H,4-5H2,1-2H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLWXKKPVIWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(=O)N)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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